molecular formula C36H40N4O8-4 B1261962 coproporphyrinogen III(4-)

coproporphyrinogen III(4-)

Cat. No. B1261962
M. Wt: 656.7 g/mol
InChI Key: NIUVHXTXUXOFEB-UHFFFAOYSA-J
Attention: For research use only. Not for human or veterinary use.
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Description

Coproporphyrinogen III(4-) is tetracarboxylate anion of coproporphyrinogen III. It has a role as a human metabolite and a Saccharomyces cerevisiae metabolite. It is a conjugate base of a coproporphyrinogen III.

Scientific Research Applications

Functional Differentiation in Heme and Chlorophyll Biosynthesis

Coproporphyrinogen III oxidase (CPO) is crucial for oxidative decarboxylation, forming protoporphyrinogen IX in heme biosynthesis, shared in chlorophyll synthesis in photosynthetic organisms. Synechocystis sp. PCC 6803, a cyanobacterium, has been studied to understand the operation of two analogous CPOs under varying oxygen levels, elucidating the enzyme's role in adapting to environmental oxygen fluctuations (Goto et al., 2010).

Insights into Heme Biosynthesis Pathways

Research reveals multiple pathways for heme biosynthesis among prokaryotes, emphasizing the initial steps that involve coproporphyrinogen III conversion. This diversity reflects the adaptability of organisms to their environments and the complexity of heme biosynthesis regulation (Dailey et al., 2017).

Role in Disease Models

A mouse model of hereditary coproporphyria, involving a mutation in the gene for coproporphyrinogen III oxidase, demonstrates the significance of this pathway in understanding genetic diseases affecting heme biosynthesis (Conway et al., 2017).

Active Site Modeling of Coproporphyrinogen Oxidase

Studies on coproporphyrinogen III analogues have contributed to developing models for the active site of coproporphyrinogen oxidase, providing insights into the enzyme's substrate recognition and catalysis (Lash et al., 2011).

Coproporphyrinogen III in Enzyme Mechanisms

Investigations into enzymes like uroporphyrinogen III decarboxylase and coproporphyrinogen III oxidase elucidate the importance of substrate protonation and the role of specific residues in catalysis, further understanding the intricate details of heme biosynthesis (Silva et al., 2010).

properties

Product Name

coproporphyrinogen III(4-)

Molecular Formula

C36H40N4O8-4

Molecular Weight

656.7 g/mol

IUPAC Name

3-[8,12,17-tris(2-carboxylatoethyl)-3,7,13,18-tetramethyl-5,10,15,20,21,22,23,24-octahydroporphyrin-2-yl]propanoate

InChI

InChI=1S/C36H44N4O8/c1-17-21(5-9-33(41)42)29-14-27-19(3)22(6-10-34(43)44)30(39-27)15-28-20(4)24(8-12-36(47)48)32(40-28)16-31-23(7-11-35(45)46)18(2)26(38-31)13-25(17)37-29/h37-40H,5-16H2,1-4H3,(H,41,42)(H,43,44)(H,45,46)(H,47,48)/p-4

InChI Key

NIUVHXTXUXOFEB-UHFFFAOYSA-J

Canonical SMILES

CC1=C2CC3=C(C(=C(N3)CC4=C(C(=C(N4)CC5=C(C(=C(N5)CC(=C1CCC(=O)[O-])N2)C)CCC(=O)[O-])C)CCC(=O)[O-])CCC(=O)[O-])C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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